2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline is an organic compound with the molecular formula C14H14N4O. It is a heterocyclic aromatic amine that has been studied for its mutagenic and carcinogenic properties. This compound is known to be formed during the cooking of meat and fish at high temperatures, making it a subject of interest in food safety and cancer research .
Preparation Methods
The synthesis of 2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline typically involves the reaction of 2-amino-3,4-dimethylimidazo(4,5-f)quinoline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetylated product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline has several scientific research applications:
Chemistry: It is used as a model compound to study the formation and behavior of heterocyclic aromatic amines.
Biology: Research on this compound helps in understanding its mutagenic and carcinogenic effects on biological systems.
Medicine: Studies focus on its role in cancer development and potential strategies for mitigation.
Industry: It is used in the development of analytical methods for detecting heterocyclic aromatic amines in food products
Mechanism of Action
The mechanism of action of 2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline involves its metabolic activation to form DNA adducts. These adducts can cause mutations by interfering with DNA replication and repair processes. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that bind to DNA .
Comparison with Similar Compounds
2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline is similar to other heterocyclic aromatic amines such as:
- 2-Amino-3-methylimidazo(4,5-f)quinoline (IQ)
- 2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline (MeIQx)
- 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline (MeIQ)
Compared to these compounds, this compound has unique acetylation at the amino group, which influences its reactivity and biological effects .
Properties
CAS No. |
114480-41-0 |
---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-(3,4-dimethylimidazo[4,5-f]quinolin-2-yl)acetamide |
InChI |
InChI=1S/C14H14N4O/c1-8-7-11-10(5-4-6-15-11)12-13(8)18(3)14(17-12)16-9(2)19/h4-7H,1-3H3,(H,16,17,19) |
InChI Key |
QOLZAUZEILFMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.